molecular formula C20H41B B1661939 Hexadecane, 1-bromo-3,7,11,15-tetramethyl- CAS No. 2791-57-3

Hexadecane, 1-bromo-3,7,11,15-tetramethyl-

Cat. No. B1661939
CAS RN: 2791-57-3
M. Wt: 361.4 g/mol
InChI Key: DNKBEUKCVDMKFH-UHFFFAOYSA-N
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Patent
US06433359B1

Procedure details

To a mixture of 40.0 g (134 mmol) of 3,7,11,15-tetramethyl-1-hexadecanol and 400 mL of 48% hydrobromic acid was slowly added 40 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 24 h and poured into 1.2 L of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous NaHCO3 and dried over MgSO4. The solution was concentrated to a dark liquid, which was eluted through 3 inches (7.6 cm) of silica with hexanes. Concentration of the eluent yielded a light amber liquid, and bulb-to-bulb distillation gave 40.8 g (84%) of 1-bromo-3,7,11,15-tetramethylhexadecane as a clear, colorless liquid, bp 160-180° C. at 0.06 mm Hg.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][CH2:4]O.[BrH:22].S(=O)(=O)(O)O>O>[Br:22][CH2:4][CH2:3][CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a dark liquid, which
WASH
Type
WASH
Details
was eluted through 3 inches (7.6 cm) of silica with hexanes
CUSTOM
Type
CUSTOM
Details
Concentration of the eluent yielded
DISTILLATION
Type
DISTILLATION
Details
a light amber liquid, and bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
BrCCC(CCCC(CCCC(CCCC(C)C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.